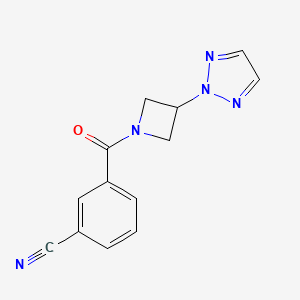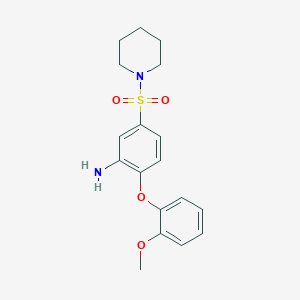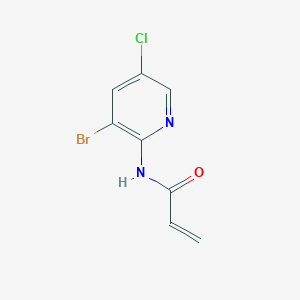
N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C6H4BrClN2O . It is a solid substance and is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring which is substituted at the 2-position with an amide group. The molecular weight of the compound is 235.47 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 235.47 .Applications De Recherche Scientifique
Synthesis of Quinolines and Related Fused Pyridines
The compound has been implicated in the synthesis of quinolines and related fused pyridines through the Vilsmeier formylation of tertiary and secondary enamides, leading to 2-pyridones and 2-chloropyridines. This method allows for substitution in various positions on the pyridine ring, demonstrating the versatility of related compounds in synthetic organic chemistry (Hayes & Meth–Cohn, 1979).
Copper-Mediated Aerobic Oxidative Synthesis
A copper-mediated aerobic oxidative coupling procedure has been developed to convert pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines. This synthesis demonstrates the applicability of N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide in constructing complex molecular architectures under mild conditions, tolerating various functional groups (Zhou et al., 2016).
Enantioselective Intramolecular Addition
Research has shown the catalytic potential of chiral complexes in the enantioselective intramolecular addition of tertiary enamides to ketones. This process yields highly enantioenriched derivatives that bear a hydroxylated quaternary carbon atom, highlighting the role of related compounds in asymmetric synthesis (Yang et al., 2009).
Ultrasonic Studies on Molecular Interactions
Ultrasonic studies have been conducted on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide to understand the molecular interactions and the effects of solute on solvent structure. These studies provide insights into the physical chemistry aspects of related compounds (Tekade et al., 2015).
One-Pot Synthesis and Molecular Insight
The one-pot synthesis of enaminone-based propiophenones has been achieved, offering a straightforward method for producing these compounds. This research demonstrates the utility of related chemical structures in facilitating efficient synthetic pathways and highlights their structural and electronic properties through X-ray crystallography and DFT studies (Barakat et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O/c1-2-7(13)12-8-6(9)3-5(10)4-11-8/h2-4H,1H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOLOCUAEUIVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


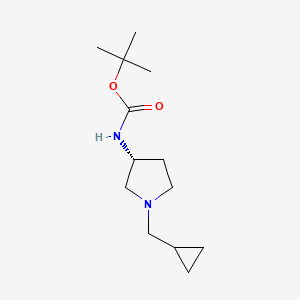

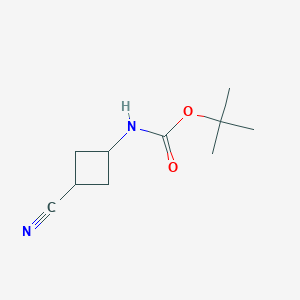
![5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2699842.png)
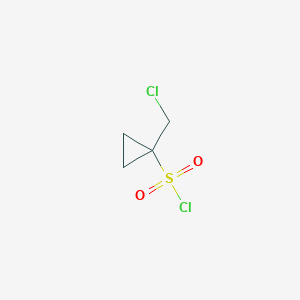

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2699845.png)
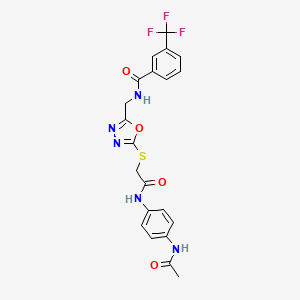
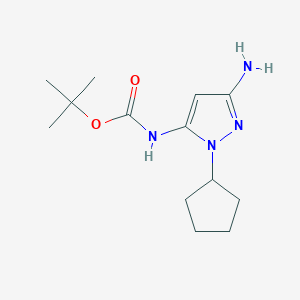
![2-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2699848.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)
